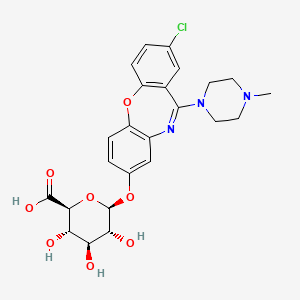
8-Hydroxy-loxapine-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-loxapine-glucuronide is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the 8-hydroxy group of Loxapine. The molecular formula of this compound is C24H26ClN3O8, and it has a molecular weight of 519.93 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-loxapine-glucuronide typically involves the glucuronidation of 8-Hydroxy-loxapine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and efficient conversion of 8-Hydroxy-loxapine to its glucuronide form. The product is then purified using chromatographic techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-loxapine-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Conjugation reactions involve the formation of additional glucuronides or other conjugates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Conjugation: Enzymatic reactions using glucuronosyltransferase and UDPGA.
Major Products Formed:
Aplicaciones Científicas De Investigación
8-Hydroxy-loxapine-glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Loxapine metabolites.
Biology: Studied for its role in the metabolism and excretion of Loxapine in biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of drug formulations and in the study of drug metabolism and pharmacokinetics
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-loxapine-glucuronide is primarily related to its role as a metabolite of Loxapine. Loxapine acts as a dopamine antagonist and a serotonin 5-HT2 blocker. The glucuronidation of Loxapine to form this compound enhances its solubility and facilitates its excretion from the body. The molecular targets involved include dopamine and serotonin receptors, which are antagonized by Loxapine .
Comparación Con Compuestos Similares
Loxapine: The parent compound, a dibenzoxazepine antipsychotic agent.
8-Hydroxy-loxapine: The precursor to 8-Hydroxy-loxapine-glucuronide.
Other Glucuronides: Compounds such as morphine-6-glucuronide and paracetamol-glucuronide, which undergo similar glucuronidation processes
Uniqueness: this compound is unique due to its specific formation from Loxapine and its role in the metabolism and excretion of this antipsychotic agent. Its study provides insights into the pharmacokinetics and pharmacodynamics of Loxapine, contributing to the understanding of its therapeutic effects and potential side effects.
Propiedades
Fórmula molecular |
C24H26ClN3O8 |
|---|---|
Peso molecular |
519.9 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H26ClN3O8/c1-27-6-8-28(9-7-27)22-14-10-12(25)2-4-16(14)35-17-5-3-13(11-15(17)26-22)34-24-20(31)18(29)19(30)21(36-24)23(32)33/h2-5,10-11,18-21,24,29-31H,6-9H2,1H3,(H,32,33)/t18-,19-,20+,21-,24+/m0/s1 |
Clave InChI |
PCHGVUYZVIEJND-NABGWTBKSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


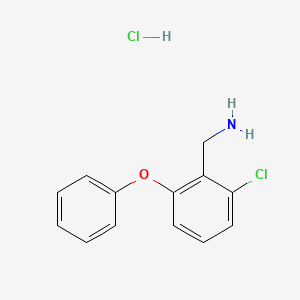
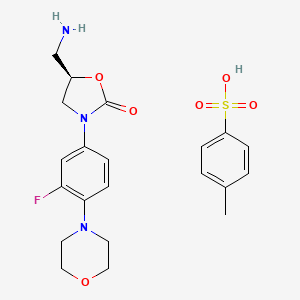
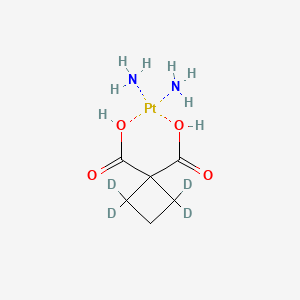
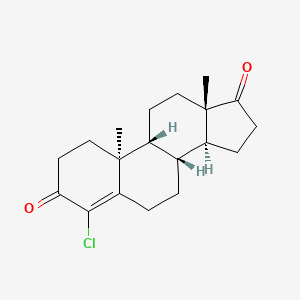
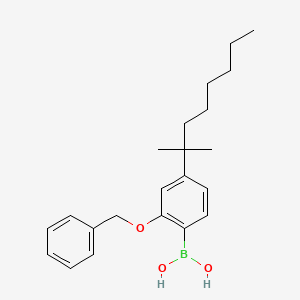
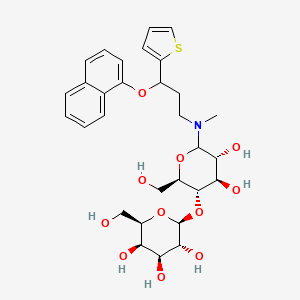

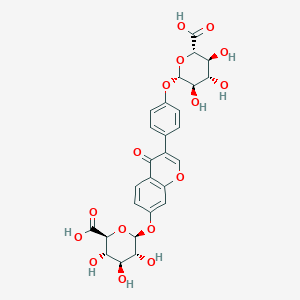
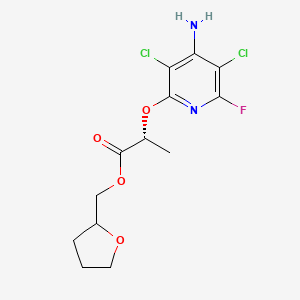

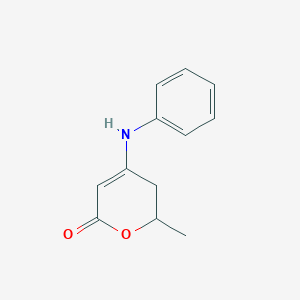
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)

